N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide involves several steps. One common method includes the reaction of 1,2-dimethylindole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole or thiophene rings, using reagents like halogens or nitrating agents, leading to halogenated or nitrated derivatives.
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The thiophene ring contributes to its stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide can be compared with other indole derivatives such as:
N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide: This compound has similar inhibitory properties but differs in its specific molecular structure and targets.
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
Indole-2-carboxamide derivatives: Known for their strong enzyme inhibitory properties and potential therapeutic applications.
This compound stands out due to its unique combination of indole and thiophene moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-8-13-9-12(5-6-14(13)18(11)2)10-17-16(19)15-4-3-7-20-15/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYOIVQZTSVOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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